molecular formula C10H7Cl2NO B1416284 2,4-Dichloro-8-methoxyquinoline CAS No. 32608-29-0

2,4-Dichloro-8-methoxyquinoline

Cat. No.: B1416284
CAS No.: 32608-29-0
M. Wt: 228.07 g/mol
InChI Key: YQPQBGCONUUZNN-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a structure known for its wide range of biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 8 on the quinoline ring.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-8-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of many xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and accumulation of substrates, which may have therapeutic or toxicological implications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. The compound’s ability to inhibit cytochrome P450 enzymes is a key aspect of its molecular mechanism . This inhibition occurs through direct binding to the enzyme’s active site, preventing the metabolism of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation may lead to the formation of metabolites with different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s bioavailability and biological activity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can modulate gene expression. These localization patterns influence the compound’s overall biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method includes the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-methoxyquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 2,4-diamino-8-methoxyquinoline or 2,4-dithiomethoxy-8-methoxyquinoline.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

2,4-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2,4-Dichloro-8-methoxyquinoline can be compared with other quinoline derivatives, such as:

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    2,4-Dichloroquinoline: Lacks the methoxy group at position 8, which may affect its biological activity and chemical reactivity.

    8-Methoxyquinoline: Lacks the chlorine atoms at positions 2 and 4, which may influence its pharmacological properties.

The presence of both chlorine atoms and the methoxy group in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(11)5-9(12)13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPQBGCONUUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651211
Record name 2,4-Dichloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32608-29-0
Record name 2,4-Dichloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-8-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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